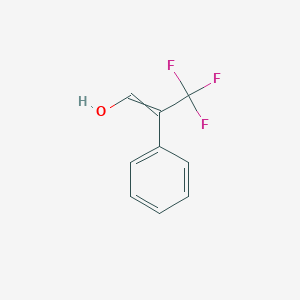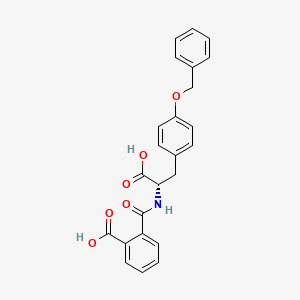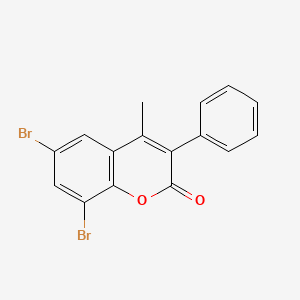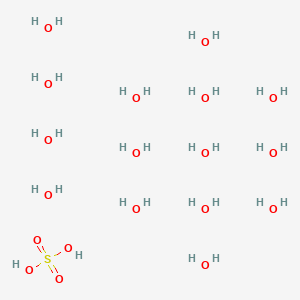![molecular formula C12H15Cl3Si B12585254 Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane CAS No. 634148-43-9](/img/structure/B12585254.png)
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a propyl chain, which is further connected to a phenyl ring substituted with a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane typically involves the reaction of a suitable phenylpropyl precursor with trichlorosilane. One common method is the hydrosilylation of an allyl-substituted phenylpropyl compound using trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy or amino groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new carbon-silicon bonds.
Oxidation and Reduction: The phenyl ring and the prop-1-en-2-yl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base such as triethylamine.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate hydrosilylation reactions. The reactions are usually conducted at elevated temperatures under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for these reactions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.
Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.
Oxidation and Reduction: The major products are oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane involves its ability to form stable carbon-silicon bonds through various chemical reactions. The trichlorosilane group is highly reactive and can undergo substitution reactions to form new functionalized organosilicon compounds. The phenyl ring and the prop-1-en-2-yl group can participate in various organic transformations, making the compound versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]ethyl}silane: Similar structure but with an ethyl chain instead of a propyl chain.
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]methyl}silane: Similar structure but with a methyl chain instead of a propyl chain.
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]butyl}silane: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is unique due to its specific combination of a trichlorosilane group, a propyl chain, and a phenyl ring with a prop-1-en-2-yl substituent. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
634148-43-9 |
|---|---|
Molekularformel |
C12H15Cl3Si |
Molekulargewicht |
293.7 g/mol |
IUPAC-Name |
trichloro-[2-(3-prop-1-en-2-ylphenyl)propyl]silane |
InChI |
InChI=1S/C12H15Cl3Si/c1-9(2)11-5-4-6-12(7-11)10(3)8-16(13,14)15/h4-7,10H,1,8H2,2-3H3 |
InChI-Schlüssel |
SMXPJZWQUQQUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)



![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
